Structural Distinctiveness: 6-Chloro-Benzothiazole + 6-Ethoxy-Pyrimidine-4-Carboxamide Hybrid Scaffold
The target compound uniquely combines a 6‑chlorobenzothiazole with a 6‑ethoxypyrimidine‑4‑carboxamide. This scaffold is absent in the closest commercially available analogs: KY‑02111 replaces the pyrimidine‑carboxamide with a phenylpropanamide chain, while the analog CAS 2415622‑15‑8 bears a 6‑ethoxybenzothiazole and a 4,6‑dimethylpyrimidine‑2‑carboxamide. No other compound simultaneously presents the 6‑Cl‑benzothiazole / 6‑EtO‑pyrimidine‑4‑carboxamide motif . Quantitative structural comparison using molecular formula and mass: Target = C₁₄H₁₁ClN₄O₂S (334.8 g/mol); KY‑02111 = C₁₈H₁₇ClN₂O₃S (376.9 g/mol); CAS 2415622‑15‑8 = C₁₆H₁₆N₄O₂S (328.4 g/mol). These differences translate to distinct hydrogen‑bond acceptor/donor counts and lipophilicities, which are expected to modulate permeability and target binding.
| Evidence Dimension | Molecular scaffold identity and physicochemical descriptors |
|---|---|
| Target Compound Data | C₁₄H₁₁ClN₄O₂S; MW 334.8; SMILES: CCOc1cc(C(=O)Nc2nc3ccc(Cl)cc3s2)ncn1 |
| Comparator Or Baseline | KY‑02111: C₁₈H₁₇ClN₂O₃S (MW 376.9); CAS 2415622‑15‑8: C₁₆H₁₆N₄O₂S (MW 328.4) |
| Quantified Difference | MW difference: –42.1 vs. KY‑02111; +6.4 vs. CAS 2415622‑15‑8; heteroatom count differs by 1–2 atoms |
| Conditions | Physicochemical data retrieved from vendor databases and ChemSrc (no experimental conditions applicable) |
Why This Matters
For procurement decisions, the unique scaffold translates to non‑overlapping chemical space, ensuring that biological screening results cannot be extrapolated from analogs.
